

N-Phenylphthalimide spectroscopic data analysis (1H NMR, 13C NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	N-Phenylphthalimide	
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Spectroscopic Data Analysis of N-Phenylphthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **N-Phenylphthalimide**, a compound of significant interest in chemical synthesis and drug development. This document details the interpretation of its 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring this spectroscopic information, serving as a valuable resource for researchers in the field.

Core Spectroscopic Data

The structural elucidation of **N-Phenylphthalimide** is critically supported by a combination of spectroscopic techniques. The quantitative data derived from these analyses are summarized below.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of **N-Phenylphthalimide** is characterized by signals in the aromatic region, corresponding to the protons of the phthalimide and phenyl moieties.



Proton Assignment	Chemical Shift (δ, ppm) in CDCl3	Multiplicity	Integration
Phthalimide Protons	7.82–7.95[1]	m	4H
Phenyl Protons	7.10–7.49[1]	m	5H

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ, ppm) in CDCl3
Carbonyl Carbons	166.8[1]
Aromatic Carbons	123–135[1]
Aromatic Carbons (detailed)	123.74, 126.6, 128.1, 129.1, 131.7, 167.3[1]

Infrared (IR) Spectroscopy

The IR spectrum of **N-Phenylphthalimide** displays characteristic absorption bands corresponding to its functional groups.

Vibrational Mode	Wavenumber (cm-1)	Intensity
C=O Asymmetric Stretch	1770[1]	Strong
C=O Symmetric Stretch	1710[1]	Strong
Aromatic C–H Bending	760[1]	-
Aromatic C–H Bending	690[1]	-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **N-Phenylphthalimide**.



m/z	Proposed Fragment
223	[M]+ (Molecular Ion)
179	[M-CO]+
104	[C7H4O]+
76	[C6H4]+

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

1H and 13C NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **N-Phenylphthalimide**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Cap the NMR tube and gently invert to ensure a homogenous solution.

1H NMR Data Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.

• Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: 3-4 s

Spectral Width: 0-12 ppm



13C NMR Data Acquisition:

• Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, depending on the sample concentration.

• Relaxation Delay: 2.0 s

Acquisition Time: 1-2 s

Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

 Grind a small amount (1-2 mg) of N-Phenylphthalimide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

Transfer the powder to a pellet press.

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

• Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm-1.

Resolution: 4 cm-1.

Number of Scans: 16-32.

 A background spectrum of the empty sample compartment should be acquired prior to sample analysis.



Mass Spectrometry (GC-MS)

Sample Preparation:

• Dissolve a small amount of **N-Phenylphthalimide** in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

- Injector: Split/splitless, operated in split mode.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: Increase to 250°C at a rate of 15°C/min.
 - Final hold: Hold at 250°C for 5 minutes.

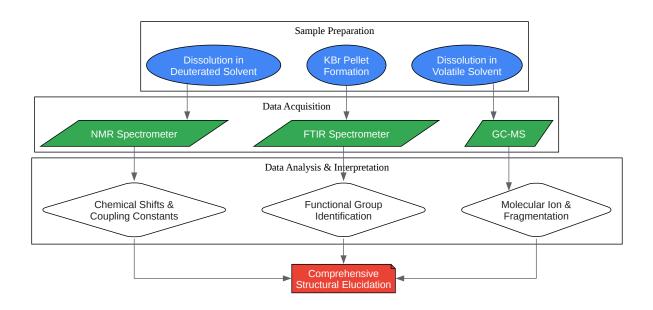
Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 50-300.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis workflow and the structural relationships within **N-Phenylphthalimide**.

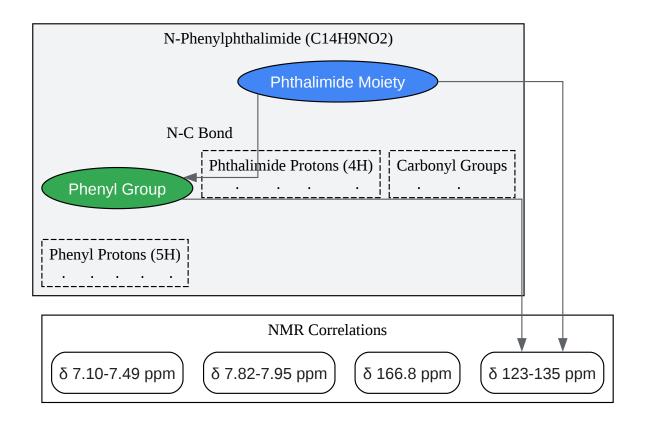




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General workflow for spectroscopic analysis.





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Structural components and their NMR correlations.

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References

- 1. N-Phenylphthalimide | 520-03-6 | Benchchem [benchchem.com]
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